molecular formula C8H11NO3 B3143478 (2,6-Dimethoxypyridin-4-yl)methanol CAS No. 52606-06-1

(2,6-Dimethoxypyridin-4-yl)methanol

Cat. No.: B3143478
CAS No.: 52606-06-1
M. Wt: 169.18 g/mol
InChI Key: RCHWUYBCJONUSA-UHFFFAOYSA-N
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Description

(2,6-Dimethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyridine, featuring two methoxy groups at the 2 and 6 positions and a hydroxymethyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxypyridin-4-yl)methanol typically involves the reduction of 2,6-dimethoxyisonicotinic acid. One common method employs borane-dimethylsulfide and trimethylborate in tetrahydrofuran (THF) as the solvent. The reaction is carried out at temperatures ranging from 0 to 20°C for approximately 18 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often involving advanced purification methods such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the pyridine ring or the methoxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,6-Dimethoxypyridine-4-carboxylic acid.

    Reduction: 2,6-Dimethoxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethoxypyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.

    2,6-Dimethoxyisonicotinic acid: The precursor used in the synthesis of (2,6-Dimethoxypyridin-4-yl)methanol.

    2,6-Dimethoxypyridine: Lacks the hydroxymethyl group at the 4 position.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(2,6-dimethoxypyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHWUYBCJONUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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